Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate
Description
Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl substituent at position 3, and an amino group at position 4 in a trans configuration. This scaffold is significant in medicinal chemistry and drug development due to its versatility as a building block for synthesizing bioactive molecules, particularly kinase inhibitors and antiviral agents . The Boc group enhances solubility and stability during synthetic processes, while the hydroxymethyl and amino groups provide reactive sites for further functionalization.
Key structural identifiers include:
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYWLFQRQOTSKA-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps and Conditions
-
Condensation with Trimethyl Orthoformate :
N-Benzyl-4-piperidone reacts with trimethyl orthoformate and ammonium chloride in methanol under reflux to form an intermediate imine. -
Boc Protection and Hydrogenolysis :
The intermediate is treated with tert-butyl carbamate in toluene, followed by hydrogenation using 5–10% Pd/C under 0.8–1.0 MPa H₂ pressure.
Stereochemical Control
The trans configuration is achieved through steric hindrance during hydrogenolysis, where the bulky tert-butyloxycarbonyl (Boc) group directs hydrogen addition to the less hindered face.
Method 2: Stereoselective Synthesis Using Phosphonium Reagents
A patent (CN103664743A) details a method employing triphenylmethylphosphonium bromide to install the hydroxymethyl group with stereoselectivity.
Reaction Steps and Conditions
-
Wittig Reaction :
Triphenylmethylphosphonium bromide reacts with (R)-1-(1-tert-butoxycarbonyl)-4-oxo-3-piperidinylhydrazine-1,2-dicarboxylate dibenzyl ester in chloroform or tetrahydrofuran (THF).-
Key conditions : Room temperature, 4–20 hours.
-
Catalyst : Potassium hydroxide or sodium methoxide.
-
-
Purification :
Column chromatography with petroleum ether:ethyl acetate (5:1) yields the trans-isomer.
Challenges
Low yields stem from competing side reactions and poor stereoselectivity. Optimizing base choice (e.g., sodium hydride in THF at 0°C) improves ee values to >95%.
Comparative Analysis of Methods
Method 1 excels in yield and scalability, while Method 2 offers finer stereochemical tuning despite lower efficiency.
Challenges and Optimization Strategies
Stereochemical Purity
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed, and the amino group is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group, followed by nucleophilic reagents.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Enzyme Inhibition
Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate has shown promise as an enzyme inhibitor, particularly against proteases and kinases. These enzymes play crucial roles in various signaling pathways and disease processes. Preliminary studies suggest the compound may inhibit enzymatic activity through hydrogen bonding and electrostatic interactions with enzyme active sites, which could lead to therapeutic effects against diseases such as cancer and inflammation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents. Minimum inhibitory concentrations (MICs) have been reported that support its efficacy against common pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of this compound are under investigation, with studies indicating that it may induce apoptosis in various cancer cell lines. Mechanistic studies have linked its activity to caspase activation pathways, resulting in reduced cell viability and tumor growth inhibition . This property positions the compound as a candidate for further development in cancer therapeutics.
Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Studies have indicated that it can reduce oxidative stress in neuronal cells, which is a critical factor in the progression of conditions like Alzheimer's disease. Further investigations are necessary to elucidate the specific mechanisms involved.
Summary of Biological Activities
Case Study: Anticancer Activity
In one study, researchers treated various cancer cell lines with this compound, observing a significant reduction in cell viability. The IC50 values indicated potent inhibitory effects on cancer proliferation, linked to apoptosis induction via caspase pathways .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed MICs comparable to established antibiotics, supporting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amino group to form hydrogen bonds and electrostatic interactions with the active sites of enzymes. This interaction can inhibit enzyme activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally analogous to several piperidine derivatives. Below is a detailed comparison based on substituents, synthetic routes, and applications:
Structural Analogues
Physicochemical Properties
- Hydrogen Bonding: The hydroxymethyl and amino groups in the target compound increase polarity (logP ≈ 1.2), contrasting with 3b (logP ≈ 4.5) due to its lipophilic 4-methylpentyl chain .
- Stability : Fluorinated derivatives (e.g., 3,3-difluoro-4-(hydroxymethyl) in ) exhibit enhanced enzymatic stability, whereas the target compound may require additional prodrug strategies for in vivo applications.
Research Findings and Data
NMR and HRMS Data
Biological Activity
Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a six-membered piperidine ring with an amino group and a hydroxymethyl group, along with a tert-butyl ester. Its molecular formula is with a molecular weight of 230.30 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.30 g/mol |
| CAS Number | 1903825-03-5 |
| Purity | 97% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the protection of functional groups to enhance stability and reactivity. The tert-butoxycarbonyl (Boc) protecting group is commonly used for the amino group, facilitating further chemical transformations while maintaining high yields and purity in the final product.
Preliminary studies suggest that this compound may act as an enzyme inhibitor. It is particularly noted for its interactions with proteases and kinases, which play crucial roles in various signaling pathways and disease processes. The compound's ability to form hydrogen bonds and electrostatic interactions with enzyme active sites could inhibit enzymatic activity, leading to potential therapeutic effects against diseases such as cancer and neurodegenerative disorders .
Case Studies
- Inhibition of Enzymatic Activity : Research indicated that derivatives similar to this compound demonstrated moderate inhibition against key enzymes involved in cellular signaling pathways. For instance, studies on related compounds showed IC50 values ranging from 15.4 nM to 75.3 µM against various targets .
- Antiproliferative Effects : In vitro assays have shown that compounds structurally related to this piperidine derivative exhibit significant antiproliferative activity on human cancer cell lines, including breast and ovarian cancers. The observed IC50 values suggest a promising avenue for further development as anticancer agents .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
Q & A
Q. Table 1: Comparison of Synthesis Methods
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Safety measures are critical due to limited toxicity data (acute/chronic effects unknown ):
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- First Aid :
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .
Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
X-ray crystallography using SHELX suite (e.g., SHELXL for refinement) clarifies stereochemistry and bond angles:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets .
- Refinement : Apply anisotropic displacement parameters; validate via R-factor (<5%) and residual electron density maps .
- Software : WinGX/ORTEP for visualization of anisotropic ellipsoids and hydrogen-bonding networks .
Q. Example Findings :
- Trans-configuration confirmed via C–N–C–O dihedral angles (120–135°) in related piperidine-carboxylates .
Advanced: How should researchers address contradictions in reported toxicity data for similar piperidine derivatives?
Methodological Answer:
Contradictions arise from incomplete ecotoxicological profiles (e.g., persistence, bioaccumulation ). Mitigation strategies:
- In Silico Modeling : Use QSAR tools (e.g., EPI Suite) to predict LC50 and log Kow values .
- Empirical Testing : Conduct acute toxicity assays (Daphnia magna, OECD 202) and compare with structurally analogous compounds .
- Precautionary Principle : Assume high toxicity; adhere to ALARA (As Low As Reasonably Achievable) exposure limits .
Advanced: What computational methods are effective for predicting the reactivity of the hydroxymethyl group in this compound?
Methodological Answer:
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set predicts nucleophilic attack sites (e.g., hydroxymethyl O–H bond dissociation energy: ~90 kcal/mol) .
- Molecular Dynamics : Simulate solvation effects in water/DMSO to assess hydrogen-bonding propensity .
- InChI Key Analysis : SLNNQRYXMIVPLO-UHFFFAOYSA-N (PubChem) provides stereochemical descriptors for reactivity comparisons .
Advanced: How can spectroscopic techniques distinguish between cis/trans isomers of this compound?
Methodological Answer:
Q. Table 2: Key Spectroscopic Data
| Technique | Parameter | Cis-Isomer | Trans-Isomer |
|---|---|---|---|
| ¹H NMR | Coupling (J, Hz) | 6–8 | 10–12 |
| ¹³C NMR | Carbonyl Shift (ppm) | 152–155 | 155–160 |
| IR | O–H Stretch (cm⁻¹) | Sharp (3400) | Broad (3350) |
Advanced: What strategies enhance the compound’s stability in aqueous solutions for biological assays?
Methodological Answer:
- Buffering : Use phosphate buffer (pH 7.4) with 0.1% BSA to prevent hydrolysis of the tert-butyl ester .
- Lyophilization : Freeze-dry the compound and reconstitute in DMSO (stock solution) to minimize degradation .
- Stability Monitoring : Track via HPLC-UV (λ = 254 nm); degradation products include piperidine and CO2 .
Basic: Which purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) to separate polar byproducts .
- Recrystallization : Ethanol/water (8:2) yields crystals with >98% purity; monitor via melting point (mp 109–111°C ).
- TLC Validation : Spot retention factor (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1) confirms homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
